

Application of Endosidin2 in Elucidating Plant Hormone Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Endosidin2	
Cat. No.:	B11934130	Get Quote

Application Notes

Endosidin2 (ES2) has emerged as a powerful chemical tool for dissecting the intricate mechanisms of plant hormone signaling, with a primary focus on auxin. ES2 is a selective small molecule inhibitor that targets the EXO70 subunit of the exocyst complex, a key component of the cellular machinery responsible for tethering secretory vesicles to the plasma membrane during exocytosis.[1][2][3] By inhibiting EXO70, ES2 effectively disrupts the exocytosis-dependent delivery of proteins to the plasma membrane, including crucial transporters and receptors involved in hormone signaling.[1][4][5][6] This targeted inhibition allows researchers to study the dynamic trafficking of these proteins and its impact on hormonal responses in a dose-dependent and reversible manner, overcoming the limitations of genetic approaches that often result in lethality.[1][7]

The most well-documented application of ES2 in plant hormone research is the study of auxin transport mediated by the PIN-FORMED (PIN) family of auxin efflux carriers.[8] Short-term treatment with ES2 has been shown to disrupt the plasma membrane localization of PIN1, PIN2, PIN3, and PIN4.[1][9][10][11][12] Instead of their typical polar localization at the plasma membrane, ES2 treatment leads to the accumulation of PIN proteins in intracellular compartments, including prevacuolar compartments (PVCs), and enhances their trafficking to the vacuole for degradation.[1][2][4] This disruption of PIN protein recycling and polar localization directly impacts polar auxin transport, leading to observable phenotypes such as reduced root elongation and agravitropic responses.[10]

Beyond auxin, ES2 has also been utilized to investigate the trafficking of other hormone-related proteins. For instance, the brassinosteroid receptor BRI1, which is actively recycled between the plasma membrane and endosomes, is also affected by ES2 treatment.[1][10][13] Proteomic studies have further revealed that ES2 treatment alters the abundance of multiple plasma membrane proteins involved in brassinosteroid and auxin signaling.[13][14] These findings highlight the broad utility of ES2 in studying the exocyst-dependent trafficking of a diverse range of proteins essential for various hormone signaling pathways.

An analog of ES2, named ES2-14, has been identified and shown to be more potent in inhibiting plant exocytosis, requiring a lower dosage to achieve similar effects on PIN2 trafficking and plant growth.[4][5][6] This provides researchers with an alternative and potentially more efficient tool for their investigations.

Quantitative Data Summary

The following tables summarize the quantitative effects of **Endosidin2** and its analog ES2-14 on various aspects of plant growth and protein trafficking.

Table 1: Effect of **Endosidin2** (ES2) on PIN2:GFP Localization in Arabidopsis thaliana Root Epidermal Cells

Treatment	Duration	Mean Fluorescence Intensity of Plasma Membrane PIN2:GFP (Arbitrary Units)	Number of Intracellular PIN2:GFP Compartments (per cell)	Feret Diameter of PIN2- localized Compartments (µm)
0.5% DMSO (Control)	2 hours	118.3 ± 17.9	Not specified	Not specified
40 μM ES2	2 hours	90.6 ± 13.7	Not specified	1.18 ± 0.47

Data extracted from Zhang et al., 2016.[1]

Table 2: Comparative Efficacy of **Endosidin2** (ES2) and **Endosidin2**-14 (ES2-14) on PIN2:GFP Trafficking in Arabidopsis thaliana Root Epidermal Cells

Treatment	Duration	Number of Prevacuolar Compartments (PVCs) containing PIN2:GFP (per 90 cells)
0.1% DMSO (Control)	2 hours	~10
40 μM ES2	2 hours	~45
40 μM ES2-14	2 hours	~65

Data estimated from graphical representation in Huang et al., 2019.[4]

Table 3: Dose-Dependent Inhibition of Arabidopsis thaliana Root Growth by **Endosidin2** (ES2)

ES2 Concentration	Root Length Inhibition
15 - 25 μΜ	Modest root growth inhibition observed.[15]
40 μΜ	Significant reduction in root elongation.[10]

Data compiled from multiple sources.[10][15]

Experimental Protocols

Protocol 1: Analysis of PIN Protein Localization in Arabidopsis thaliana Roots upon Endosidin2 Treatment

Objective: To visualize the effect of **Endosidin2** on the subcellular localization of PIN proteins (e.g., PIN2:GFP).

Materials:

 Arabidopsis thaliana seedlings expressing a fluorescently tagged PIN protein (e.g., PIN2:GFP).

- Half-strength Murashige and Skoog (½ MS) liquid medium with 1% (w/v) sucrose.
- Endosidin2 (ES2) stock solution (e.g., 40 mM in DMSO).
- DMSO (Dimethyl sulfoxide) as a solvent control.
- Confocal laser scanning microscope.
- · Microscope slides and coverslips.

Procedure:

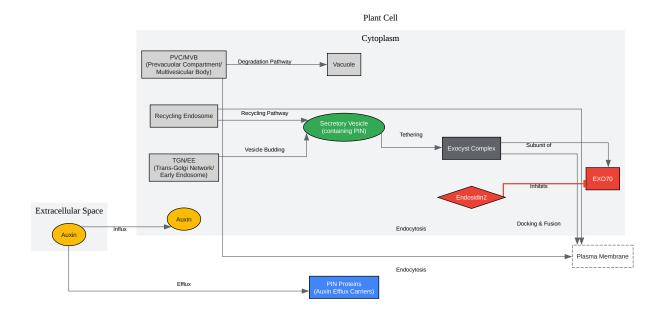
- Grow Arabidopsis seedlings (e.g., 6-day-old) vertically on ½ MS agar plates.[13][16]
- Prepare treatment solutions by diluting the ES2 stock solution in ½ MS liquid medium to the desired final concentration (e.g., 40 μM).[13][16] Prepare a mock control solution with the same concentration of DMSO (e.g., 0.1% or 0.5%).[13][16]
- Carefully transfer the seedlings from the agar plates to the liquid treatment solutions.
- Incubate the seedlings in the solutions for the desired duration (e.g., 2 hours) under light.[13]
 [16]
- After incubation, mount the seedlings in their respective treatment solutions on a microscope slide.
- Observe the root epidermal cells using a confocal laser scanning microscope.
- Acquire Z-stack images of the cells to capture the localization of the fluorescently tagged PIN protein.
- Quantify the changes in protein localization, such as the fluorescence intensity at the plasma membrane and the number and size of intracellular compartments containing the protein, using image analysis software like ImageJ.[4]

Protocol 2: Brefeldin A (BFA) Washout Assay to Study Exocytosis Inhibition by Endosidin2

Objective: To assess the inhibitory effect of **Endosidin2** on the exocytic trafficking of PIN proteins from endosomal compartments to the plasma membrane.

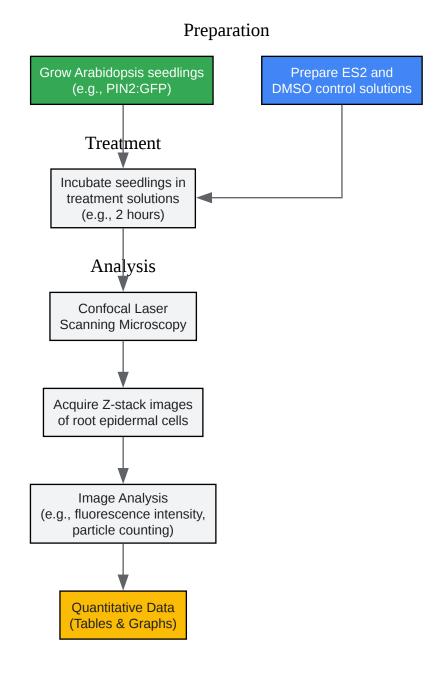
Materials:

- Arabidopsis thaliana seedlings expressing PIN2:GFP.
- Half-strength Murashige and Skoog (½ MS) liquid medium.
- Brefeldin A (BFA) stock solution.
- Endosidin2 (ES2) stock solution.
- DMSO.
- · Confocal laser scanning microscope.


Procedure:

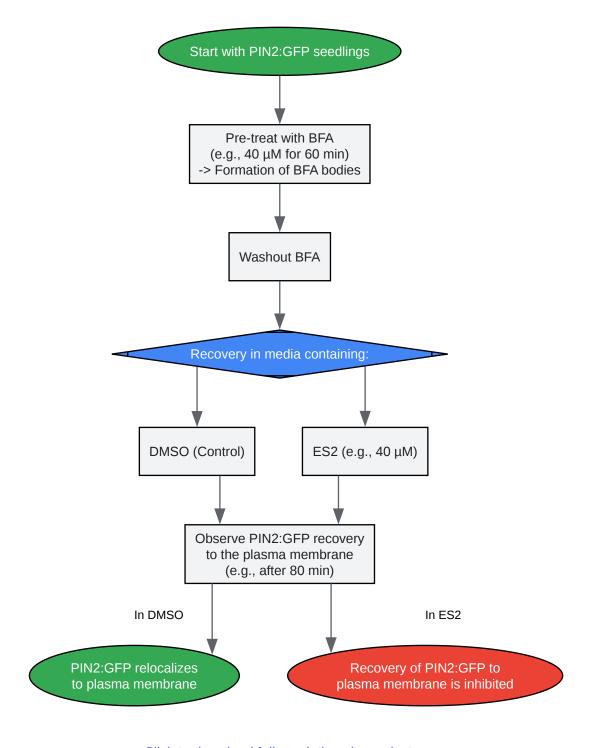
- Pre-treat 7-day-old PIN2:GFP seedlings with 40 μM BFA in ½ MS liquid medium for 60 minutes to induce the formation of BFA bodies (large intracellular agglomerations of endocytosed proteins).[4]
- Wash out the BFA by transferring the seedlings to fresh ½ MS liquid medium.
- Immediately transfer the seedlings into one of the following recovery media:
 - ½ MS liquid medium with 0.1% DMSO (control).
 - ½ MS liquid medium with 40 μM ES2.
 - ½ MS liquid medium with 40 μM ES2-14 (optional).[4]
- Allow the seedlings to recover for 80 minutes.[4]
- Mount the seedlings and observe the root epidermal cells using a confocal microscope to assess the recovery of PIN2:GFP localization to the plasma membrane. In the presence of

an exocytosis inhibitor like ES2, the recovery will be significantly reduced compared to the DMSO control.[4]


Visualizations

Click to download full resolution via product page

Caption: Inhibition of auxin efflux by Endosidin2.



Click to download full resolution via product page

Caption: Experimental workflow for analyzing ES2 effects.

Click to download full resolution via product page

Caption: BFA washout assay workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endosidin2 targets conserved exocyst complex subunit EXO70 to inhibit exocytosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endosidin2-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endosidin2-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Endosidin2 targets conserved exocyst complex subunit EXO70 to inhibit exocytosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The EXO70 inhibitor Endosidin2 alters plasma membrane protein composition in Arabidopsis roots PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The EXO70 inhibitor Endosidin2 alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]
- 15. A chemical genetic screen with the EXO70 inhibitor Endosidin2 uncovers potential modulators of exocytosis in Arabidopsis PMC [pmc.ncbi.nlm.nih.gov]
- 16. PRIDE PRoteomics IDEntifications Database [ebi.ac.uk]
- To cite this document: BenchChem. [Application of Endosidin2 in Elucidating Plant Hormone Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934130#application-of-endosidin2-in-studying-plant-hormone-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com